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Compound of Interest

Compound Name: 2-Amino-3,6-difluorophenol

CAS No.: 139548-98-4

Cat. No.: B157937

Get Quote

Executive Summary & Compound Identity
2-Amino-3,6-difluorophenol (CAS: 139548-98-4) is a polysubstituted aromatic building block.

[1][2][3][4] Its structural uniqueness lies in the "crowded" arrangement of functional groups: the

hydroxyl group (C1) is flanked by an amino group (C2) and a fluorine atom (C6), while the

amino group is sandwiched between the hydroxyl and the second fluorine (C3).[2]

This specific substitution pattern creates a unique intramolecular hydrogen-bonding network

that significantly alters its IR spectrum compared to isomers like 2-Amino-4,6-difluorophenol or

non-fluorinated analogues.[2]

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
IUPAC Name: 2-Amino-3,6-difluorophenol[1][2][3]

CAS Number: 139548-98-4[1][2][3][4][5]

Molecular Formula: C₆H₅F₂NO[4][5][6][7]
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Molecular Weight: 145.11 g/mol [4][5]

Key Feature: Dual ortho-fluorine effects (one ortho to OH, one ortho to NH₂).[2]

Comparative Spectral Analysis
The following data compares the expected spectral features of 2-Amino-3,6-difluorophenol
with its closest experimentally characterized analogues: 2-Amino-6-fluorophenol and 2,6-

Difluoroaniline.[2]

Table 1: Diagnostic IR Bands & Isomer Differentiation
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(one ortho to OH,

one ortho to

NH₂).

Mechanism of Spectral Shifts[2]
Intramolecular Hydrogen Bonding (The "Sandwich" Effect): In 2-Amino-3,6-difluorophenol,
the hydroxyl proton is capable of bifurcated hydrogen bonding with both the nitrogen lone

pair (position 2) and the fluorine atom (position 6).[2] This weakens the O-H bond more

significantly than in mono-fluorinated phenols, causing a distinct red shift (lower

wavenumber) and broadening of the O-H band.[2]

Inductive Effects on Amino Group: The fluorine at position 3 is electron-withdrawing by

induction (-I effect).[2] This reduces the electron density on the nitrogen atom, slightly

increasing the N-H bond acidity but lowering the stretching frequency compared to

unsubstituted 2-aminophenol.[2]

Experimental Protocol: High-Fidelity Spectrum
Acquisition
To ensure data integrity and reproducibility, the following protocol minimizes artifacts caused by

moisture (hygroscopicity) or oxidation (aminopheol instability).

Reagents & Equipment
Sample: 2-Amino-3,6-difluorophenol (>98% purity, stored at 2-8°C under inert gas).

Matrix: Spectroscopic grade Potassium Bromide (KBr) or Diamond ATR crystal.[2]

Environment: N₂-purged sample chamber to eliminate atmospheric CO₂/H₂O interference.[2]

Step-by-Step Workflow
Sample Pre-treatment:

Context: Aminophenols oxidize rapidly in air, turning dark brown (quinone formation).[2]
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Action: Handle the solid in a glovebox or minimize air exposure.[2] If the powder is dark,

recrystallization may be required before analysis.[2]

Method Selection (ATR vs. KBr):

Recommended:Diamond ATR (Attenuated Total Reflectance).[2]

Reasoning: KBr pellets can retain moisture, which overlaps with the critical O-H/N-H

region (3500 cm⁻¹).[2] ATR requires no sample preparation and minimizes moisture

contact.[2]

Acquisition Parameters:

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for splitting detection).

Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio, especially for the

weaker overtone bands.

Range: 4000–600 cm⁻¹.[2]

Data Validation (Self-Check):

Check 1: Is there a broad hump >3000 cm⁻¹? (Indicates O-H/N-H).

Check 2: Are there strong bands ~1200 cm⁻¹? (Indicates C-F).

Check 3: Is the baseline flat at 2000–2500 cm⁻¹? (Ensures crystal contact quality).

Decision Logic: Identification Workflow
The following diagram illustrates the logical pathway to confirm the identity of 2-Amino-3,6-
difluorophenol against common impurities or isomers using IR data.
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Decision Key

Unknown Sample Spectrum
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Yes
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C=O Peak (Quinone)?

Yes

Fingerprint Splitting:
Distinct C-F bands for C3 & C6?

No

Rejected:
Oxidized (Quinone formed)

Yes (Strong Peak)

Confirmed:
2-Amino-3,6-difluorophenol

Yes (Split/Broad)

Likely Isomer:
(e.g., 2-Amino-4,5-difluorophenol)

No (Single Sharp Band)

Valid Path Impurity/Isomer

Click to download full resolution via product page

Caption: Logical workflow for spectral validation of 2-Amino-3,6-difluorophenol, filtering out

oxidized samples and structural isomers.
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The following sources provide the foundational data for the spectral assignments and

compound properties cited in this guide.

National Institutes of Health (NIH) - PubChem.2,6-Difluoroaniline Compound Summary (CAS

5509-65-9).[2] (Used for N-H and C-F spectral benchmarking).[2] [Link]

NIST Chemistry WebBook.Infrared Spectroscopy of Substituted Phenols.[2] (General

reference for OH stretch shifts in ortho-substituted phenols). [Link][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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